molecular formula C19H21N5OS B2852403 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine CAS No. 2320216-99-5

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

Cat. No.: B2852403
CAS No.: 2320216-99-5
M. Wt: 367.47
InChI Key: RTGHUCWTKPSEHC-UHFFFAOYSA-N
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Description

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including a cyclopenta[c]pyridazine, piperidine, and thieno[3,2-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water. Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The pathways involved often include signal transduction pathways critical for cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other cyclopenta[c]pyridazine derivatives and thieno[3,2-d]pyrimidine analogues. Compared to these, 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-14-10-17(23-22-15(14)3-1)25-11-13-4-7-24(8-5-13)19-18-16(6-9-26-18)20-12-21-19/h6,9-10,12-13H,1-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGHUCWTKPSEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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